Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl-
Description
Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- (systematic name) is a substituted aromatic amine characterized by a benzene ring with three distinct substituents:
- 4-Bromo: A bromine atom at the para position, contributing electron-withdrawing effects and enhancing stability toward electrophilic substitution.
- 2-Fluoro: A fluorine atom at the ortho position, offering moderate electron-withdrawing effects and influencing steric interactions.
This compound’s structural features suggest applications in medicinal chemistry (e.g., as a pharmacophore) or materials science (e.g., as a monomer precursor). The bromine and fluorine substituents may enhance binding affinity in biological targets, while the propenyl group could enable further synthetic modifications .
Properties
CAS No. |
1270508-73-0 |
|---|---|
Molecular Formula |
C10H11BrFN |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h2,4-6,10H,1,3,13H2 |
InChI Key |
IVETXVZEXHGDOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=C(C=C(C=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives. Substitution reactions can lead to a variety of substituted benzenemethanamine compounds.
Scientific Research Applications
Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The table below compares substituent patterns, molecular weights, and key properties of the target compound with three analogs identified in the literature:
*Estimated based on substituent effects: Bromine’s electron-withdrawing nature likely reduces basicity compared to methoxy or methyl analogs.
Key Observations:
- Electron Effects : The target compound’s 4-bromo and 2-fluoro substituents create a strongly electron-deficient aromatic ring compared to methoxy (electron-donating, ) or difluoromethoxy (moderately electron-withdrawing, ).
- Reactivity : The α-propenyl group may undergo Michael additions or polymerization, unlike the saturated chains in or .
Spectral and Structural Analysis
NMR Data Insights (Based on ):
- Compounds with similar backbone structures (e.g., aromatic amines with propenyl groups) exhibit nearly identical chemical shifts in regions unaffected by substituents.
- In the target compound, regions A (positions 39–44) and B (positions 29–36) would show distinct shifts due to bromine’s deshielding effects and propenyl conjugation, differing from methoxy or methyl analogs.
Biological Activity
Benzenemethanamine, 4-bromo-2-fluoro-alpha-2-propen-1-yl-, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and molecular interactions, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a structure that includes a bromine and fluorine substituent on the aromatic ring, which may influence its biological activity. The general formula can be represented as follows:
Biological Activity Overview
The biological activity of benzenemethanamine derivatives often relates to their interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) is known to enhance lipophilicity and potentially improve binding affinities to biological targets.
1. Anticancer Activity
Research indicates that compounds similar to benzenemethanamine exhibit significant anticancer properties. For instance, derivatives containing the 1-aryl-1H-pyrazole scaffold have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 7.84 |
These compounds demonstrated selective toxicity towards cancer cells compared to non-cancerous cells, suggesting their potential as targeted anticancer agents .
2. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as cholinesterases. Studies on similar derivatives have shown that modifications can lead to significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.
Table 2: Inhibition Potency Against Cholinesterases
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| 4a | Comparable to Tacrine | Similar values |
| 4d | Highest selectivity | Not specified |
This indicates that benzenemethanamine derivatives could be explored for neuroprotective applications .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinities of benzenemethanamine derivatives to various targets. For example, docking simulations suggest favorable interactions with the colchicine-binding site, which is critical for microtubule assembly inhibition.
Table 3: Molecular Docking Results
| Compound | Binding Energy (ΔG kcal/mol) |
|---|---|
| 7h | -10.08 |
| Colchicine | -9.5 |
These findings indicate that modifications in the molecular structure can significantly affect binding affinities and biological activities .
Case Studies
Several case studies highlight the biological impact of benzenemethanamine derivatives:
- Anticancer Efficacy : A study demonstrated that specific derivatives induced apoptosis in breast cancer cells by enhancing caspase activity.
- Neuroprotective Effects : Another study showed that certain derivatives could inhibit cholinesterases effectively, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
